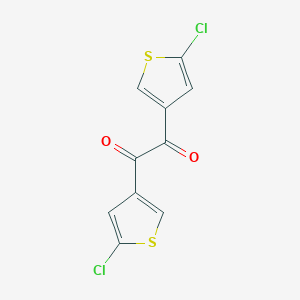
1,2-Bis(5-chlorothiophen-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,2-Bis(5-chlorothiophen-3-yl)ethane-1,2-dione” is a chemical compound with the CAS Number: 2445793-18-8 . It has a molecular weight of 291.18 and its IUPAC name is 1,2-bis (5-chlorothiophen-3-yl)ethane-1,2-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H4Cl2O2S2/c11-7-1-5 (3-15-7)9 (13)10 (14)6-2-8 (12)16-4-6/h1-4H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Optical Properties and Synthesis
- Optical Properties: Studies have explored the optical properties of various ethane-1,2-dione derivatives, revealing insights into their electron absorption spectra and hyperpolarizability. These properties are significantly influenced by the chain length of the molecules (Lukes et al., 2003).
- Regiospecific Synthesis: Research on the synthesis of 1,2-bis(azolyl)ethanes, which includes compounds related to 1,2-bis(5-chlorothiophen-3-yl)ethane-1,2-dione, demonstrates the versatility in synthesizing such molecules (Martins et al., 2005).
Molecular Structure Analysis
- Conformation and Light Absorption: Analysis of the conformation and light absorption properties of similar ethane-1,2-diones reveals their color properties in different states and the effects of molecular distortion (Effenberger et al., 1991).
Decarbonylation and Fragmentation Studies
- Decarbonylation Studies: The study of α-diketones, closely related to 1,2-bis(5-chlorothiophen-3-yl)ethane-1,2-dione, in electron impact fragmentation, provides insights into molecular ion fragmentation and decarbonylation channels (Percino et al., 2007).
- Effect of Hydration and Structure on Fragmentation: The impact of hydration and structure on the fragmentation of bis-phthalimide derivatives in electron impact ionization-mass spectrometry offers crucial understanding in the stability and decomposition of such compounds (Yosefdad et al., 2020).
Electrocatalytic and Luminescent Properties
- Electrocatalytic Oxygen Evolution Studies: Research on nickel(ii) complexes involving ethane-1,2-diones underscores their potential in oxygen evolution reactions, highlighting the electrocatalytic properties of these molecules (Anamika et al., 2020).
- Photoluminescent Properties: Studies on metal–organic networks incorporating ethane-1,2-diones indicate their strong luminescent emission, suggesting potential applications in optical materials (Zang et al., 2009).
Ferroelectric and Crystallographic Properties
- Ferroelectric Property of Chiral Derivative: A chiral derivative involving 1,2-di(thiophen-2-yl)ethane-1,2-dione shows ferroelectric behavior, offering insights into the applications of such compounds in materials science (Chen et al., 2010).
- Crystal Structure Analysis: The crystal structures of related ethane-1,2-diones reveal the significance of weak interactions in determining the molecular conformation and stability (Vashchenko et al., 2019).
Propiedades
IUPAC Name |
1,2-bis(5-chlorothiophen-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O2S2/c11-7-1-5(3-15-7)9(13)10(14)6-2-8(12)16-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEPUUNPCPALAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)C(=O)C2=CSC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(5-chlorothiophen-3-yl)ethane-1,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2634636.png)
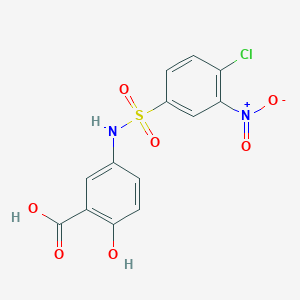
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2634640.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2634643.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2634644.png)

![N-(4-methoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2634647.png)
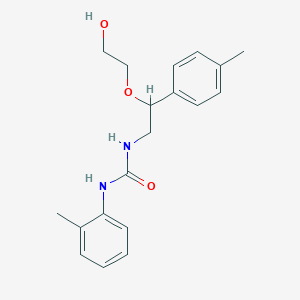
![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)

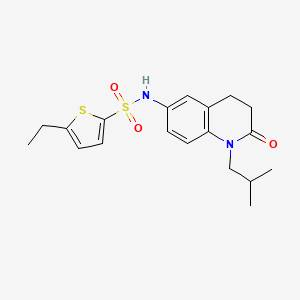
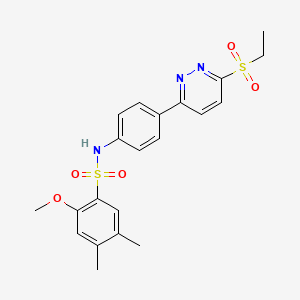
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2634658.png)